molecular formula C21H26ClN5O B2957819 1-{6-[4-(2-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane CAS No. 886896-85-1

1-{6-[4-(2-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

Cat. No.: B2957819
CAS No.: 886896-85-1
M. Wt: 399.92
InChI Key: BMFHFMUWLVAZSY-UHFFFAOYSA-N
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Description

1-{6-[4-(2-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic compound that belongs to the class of heterocyclic compounds

Mechanism of Action

Target of Action

Similar compounds have been studied for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra

Mode of Action

It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development . This suggests that the compound might interact with its targets in a similar way, but more research is needed to confirm this.

Biochemical Pathways

Similar compounds have shown significant anti-tubercular activity . This suggests that the compound might affect the biochemical pathways related to tuberculosis, but more research is needed to confirm this.

Result of Action

Similar compounds have shown significant anti-tubercular activity . This suggests that the compound might have similar effects, but more research is needed to confirm this.

Preparation Methods

The synthesis of 1-{6-[4-(2-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves multiple steps, typically starting with the preparation of the pyridazine ring followed by the introduction of the piperazine and azepane moieties. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-{6-[4-(2-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been explored for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has investigated its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Comparison with Similar Compounds

1-{6-[4-(2-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can be compared with other similar compounds, such as:

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O/c22-18-8-4-3-7-17(18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-5-1-2-6-12-25/h3-4,7-10H,1-2,5-6,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFHFMUWLVAZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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